molecular formula C25H27FN2O5S B298213 N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No. B298213
M. Wt: 486.6 g/mol
InChI Key: FSBRYYUQRJFABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific isoform of protein kinase C, known as PKCθ, which is involved in the regulation of immune cell function.

Mechanism of Action

PKCθ is a serine/threonine kinase that is predominantly expressed in T cells and plays a critical role in their activation and proliferation. N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 binds to the ATP-binding site of PKCθ and inhibits its enzymatic activity. This leads to a reduction in the phosphorylation of downstream signaling molecules, such as AKT and ERK, and ultimately results in the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to exhibit potent inhibitory activity against PKCθ with an IC50 value of 5 nM. It has also been demonstrated to be highly selective for PKCθ over other isoforms of PKC. In vivo studies have shown that N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can effectively reduce the severity of autoimmune diseases in animal models by suppressing T cell activation and proliferation. Furthermore, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been shown to have anti-inflammatory properties and can modulate the immune response in cancer.

Advantages and Limitations for Lab Experiments

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has several advantages for lab experiments, including its high potency and selectivity for PKCθ, its ability to inhibit T cell activation and proliferation, and its potential therapeutic applications in autoimmune diseases and cancer. However, there are also some limitations to using N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in lab experiments, including its relatively short half-life and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in combination with other immunomodulatory agents for the treatment of autoimmune diseases and cancer. Furthermore, the development of new PKCθ inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of focus for future research.

Synthesis Methods

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including nucleophilic substitution, Suzuki coupling, and reductive amination. The final product is obtained as a white solid with a high purity level.

Scientific Research Applications

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. The inhibition of PKCθ by N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to reduce the activation and proliferation of T cells, which play a crucial role in the pathogenesis of these diseases. In addition, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been investigated for its anti-inflammatory properties and its potential to modulate the immune response in cancer.

properties

Product Name

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Molecular Formula

C25H27FN2O5S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H27FN2O5S/c1-32-23-13-8-19(16-24(23)33-2)14-15-27-25(29)18-28(17-20-6-4-3-5-7-20)34(30,31)22-11-9-21(26)10-12-22/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)

InChI Key

FSBRYYUQRJFABV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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